2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-27-16-9-15(10-17(11-16)28-2)22-19(25)12-24-20(26)8-7-18(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALRFTBJDYOLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution with 4-chlorophenyl group: The pyridazinone core can be further functionalized by introducing the 4-chlorophenyl group through electrophilic aromatic substitution reactions.
Attachment of the acetamide moiety: The final step involves the acylation of the pyridazinone derivative with 3,5-dimethoxyphenyl acetic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.
Pharmacology: The compound may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyridazinone-acetamide derivatives, focusing on substituent variations, physicochemical properties, and synthetic approaches.
Key Observations:
Methoxy Positioning: The 3,5-dimethoxy substitution in the target compound vs.
Synthetic Accessibility: Dichloro-substituted pyridazinones () exhibit higher reactivity in coupling reactions due to electron-withdrawing effects, leading to higher yields (79%) compared to mono-chloro analogs . Fluorinated derivatives () require specialized reagents for introducing fluorine atoms, which may complicate synthesis but improve pharmacokinetic properties .
Physicochemical Properties :
- Lipophilicity : Compounds with sulfonyl or azepane groups () show increased logP values, favoring blood-brain barrier penetration .
- Polarity : Multiple methoxy groups (target compound, ) enhance water solubility but may reduce membrane permeability .
Spectroscopic Signatures :
Biological Activity
The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide (CAS Number: 1219584-39-0) is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 457.9 g/mol. The structure features a pyridazinone core, a chlorophenyl group, and methoxy-substituted phenyl moieties, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O4 |
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazinone Core : Cyclization of appropriate hydrazine derivatives with diketones.
- Introduction of the Chlorophenyl Group : Achieved through nucleophilic aromatic substitution.
- Coupling with Methoxy-substituted Phenyl Group : Amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Anticancer Properties
Research indicates that compounds similar to 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting DNA synthesis .
The biological activity is believed to stem from the compound's ability to bind specific enzymes or receptors, disrupting critical signaling pathways involved in cell growth and survival. The presence of the chlorophenyl group enhances interaction with biological targets, potentially leading to inhibition of tumor growth.
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the efficacy of related compounds against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays, demonstrating significant cytotoxic effects .
- Apoptotic Pathway Activation : Another investigation highlighted the compound's capacity to direct tumor cells toward apoptotic pathways, crucial for anticancer action .
- Enzyme Inhibition : The compound has been noted for its potential as an enzyme inhibitor, specifically targeting kinases involved in cancer progression.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide distinguishes it from structurally similar compounds. For example:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Contains fluorophenyl group | Moderate anticancer effect |
| Compound B | Lacks methoxy substituents | Low enzyme inhibition |
| This Compound | Chlorophenyl + methoxy groups | High anticancer potential |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with chlorination of substituted anilines (e.g., 3,5-dimethoxyaniline) to form intermediates, followed by coupling with a pyridazinone core. Key steps include:
- Nucleophilic substitution to attach the chlorophenyl group to the pyridazinone ring .
- Amide bond formation via coupling of the pyridazinone-acetic acid derivative with 3,5-dimethoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Solvent selection : Ethanol or acetic acid under reflux (70–90°C) improves yield .
- Catalysts : Acidic conditions (e.g., HCl) accelerate cyclization, while base (e.g., NaHCO₃) neutralizes byproducts .
Optimization : Use design of experiments (DoE) to test variables like temperature, stoichiometry, and solvent polarity. Thin-layer chromatography (TLC) and HPLC monitor intermediate purity .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 3,5-positions) and amide bond formation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at ~442.1 g/mol) .
- HPLC-PDA : Quantifies purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridazinone core .
Advanced: How can researchers resolve contradictions in reported biological activity data for analogs?
Answer:
Contradictions often arise from substituent effects or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify critical functional groups. For example, methoxy groups enhance solubility but may reduce target binding .
- Dose-Response Curves : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ values .
- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for hypothesized targets (e.g., kinases or GPCRs) .
Advanced: What experimental designs are effective for optimizing regioselectivity in pyridazinone functionalization?
Answer:
Regioselectivity challenges stem from the pyridazinone ring’s dual reactivity. Solutions include:
- Computational Modeling : DFT calculations predict electrophilic attack sites (e.g., C-3 vs. C-5) based on electron density maps .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during functionalization .
- Microwave-Assisted Synthesis : Enhances regioselectivity by accelerating reaction kinetics under controlled temperatures .
Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be improved without compromising activity?
Answer:
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance oral bioavailability .
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups) using liver microsomes .
- LogP Optimization : Balance hydrophobicity (target: 2–4) via substituent modifications (e.g., replacing chlorine with trifluoromethyl) .
Advanced: What strategies mitigate byproduct formation during amide coupling?
Answer:
- Coupling Reagents : Replace DCC with uronium salts (e.g., HATU) to reduce racemization .
- Low-Temperature Reactions : Perform couplings at 0–4°C to suppress side reactions .
- Workup Protocols : Use aqueous washes (NaHCO₃) to remove unreacted reagents and column chromatography (silica gel, ethyl acetate/hexane) to isolate pure acetamide .
Advanced: How to elucidate the compound’s interaction with membrane-bound targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
